molecular formula C10H14BrN3 B1377759 2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine CAS No. 1706431-64-2

2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine

Cat. No.: B1377759
CAS No.: 1706431-64-2
M. Wt: 256.14 g/mol
InChI Key: DGISRNNYBXJUGP-UHFFFAOYSA-N
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Description

2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine is a synthetic organic compound belonging to the class of naphthyridines This compound is characterized by the presence of a bromine atom, a dimethylamine group, and a tetrahydro-1,5-naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine typically involves the bromination of a suitable precursor, followed by the introduction of the dimethylamine group. One common synthetic route includes:

    Bromination: The precursor compound, 5,6,7,8-tetrahydro-1,5-naphthyridine, is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Amination: The brominated intermediate is then reacted with dimethylamine (NH(CH3)2) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding ketones or carboxylic acids.

Scientific Research Applications

2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and dimethylamine group can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine
  • 2-fluoro-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine
  • 2-iodo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine

Uniqueness

Compared to its analogs, 2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine may exhibit unique reactivity and biological activity due to the presence of the bromine atom. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s chemical behavior and interactions with biological targets.

Properties

IUPAC Name

2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-14(2)8-6-9(11)13-7-4-3-5-12-10(7)8/h6,12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGISRNNYBXJUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC2=C1NCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine

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